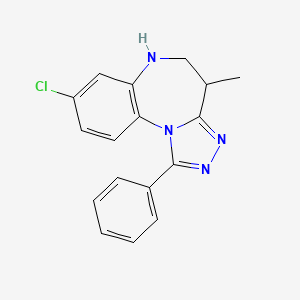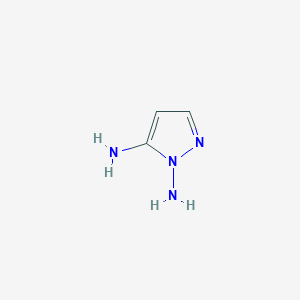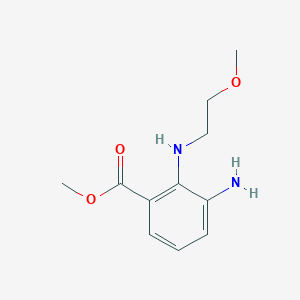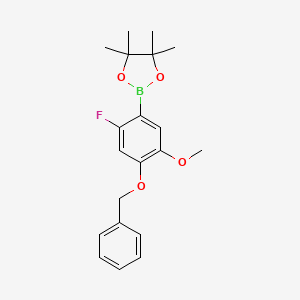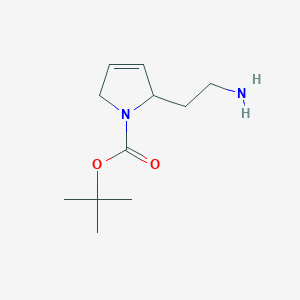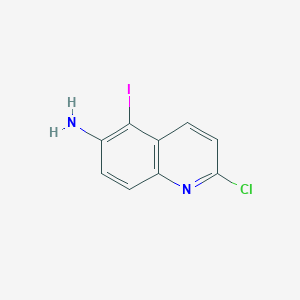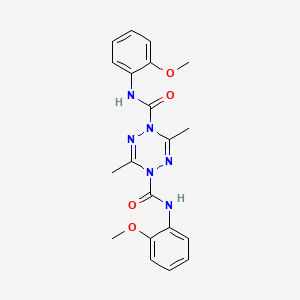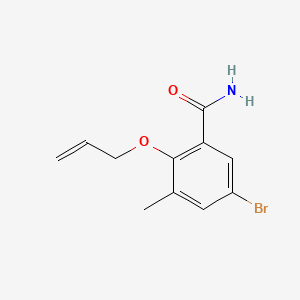![molecular formula C15H16N4O3 B13937179 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol CAS No. 63467-05-0](/img/structure/B13937179.png)
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol is a chemical compound with the molecular formula C15H16N4O3 and a molecular weight of 300.31 g/mol . It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a nitro group (-NO2) and the other with a methyl group (-CH3). This compound is known for its vibrant color and is often used in dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol typically involves the diazotization of 4-nitroaniline followed by azo coupling with 2-methyl-4-aminophenol. The reaction conditions generally include acidic media for diazotization and a basic environment for the coupling reaction . The process can be summarized as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-methyl-4-aminophenol in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pH, and reactant concentrations are meticulously controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the azo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and inks.
Wirkmechanismus
The mechanism of action of 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group also plays a role in its reactivity, contributing to its electron-withdrawing properties and influencing its interactions with other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol: Similar structure but with a chloro substituent instead of a methyl group.
2-[N-ethyl-4-(4-nitrophenyl)azoanilino]ethanol: Contains an ethyl group instead of a methyl group.
2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol: Features an imino group linking two azo compounds.
Uniqueness
The uniqueness of 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol lies in its specific substituents, which influence its chemical reactivity and applications. The presence of both a nitro and a methyl group provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
63467-05-0 |
|---|---|
Molekularformel |
C15H16N4O3 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
2-[2-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C15H16N4O3/c1-11-10-13(4-7-15(11)16-8-9-20)18-17-12-2-5-14(6-3-12)19(21)22/h2-7,10,16,20H,8-9H2,1H3 |
InChI-Schlüssel |
XPNPVCPVYKXTJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
